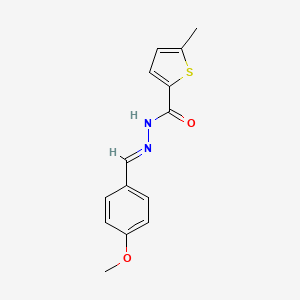
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide, also known as MBMTH, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical properties. It belongs to the class of hydrazide derivatives and has been synthesized through various methods. The compound has shown promising results in preclinical studies, and its mechanism of action, biochemical, and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. In addition, it has been found to increase the levels of anti-inflammatory cytokines such as IL-10. N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. In addition, it has shown promising results in preclinical studies, indicating its potential for further research. However, there are also limitations to using N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects. In addition, its bioavailability and toxicity need to be further studied.
Zukünftige Richtungen
There are several future directions for the research of N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide. One direction is to further investigate its anti-cancer properties and its potential as a chemotherapeutic agent. Another direction is to study its effects on various signaling pathways and its potential as a therapeutic agent for inflammatory diseases. Additionally, further research is needed to determine its bioavailability and toxicity in vivo.
Synthesemethoden
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide can be synthesized through various methods. One of the most common methods is the reaction of 5-methyl-2-thiophenecarbohydrazide with 4-methoxybenzaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions and produces N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide as a yellow solid. Other methods involve the use of different catalysts and solvents.
Wissenschaftliche Forschungsanwendungen
N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In preclinical studies, N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has shown significant inhibition of tumor growth and has been found to induce apoptosis in cancer cells. It has also exhibited anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, N'-(4-methoxybenzylidene)-5-methyl-2-thiophenecarbohydrazide has been shown to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-3-8-13(19-10)14(17)16-15-9-11-4-6-12(18-2)7-5-11/h3-9H,1-2H3,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIQCPCHXYQLFB-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-methoxyphenyl)methylidene]-5-methylthiophene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5706969.png)
![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)
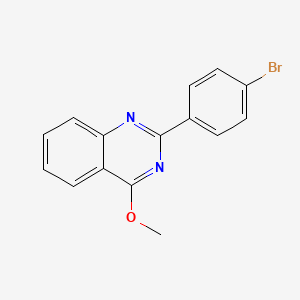
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5707012.png)
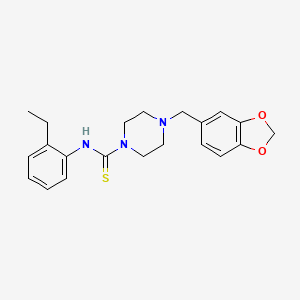
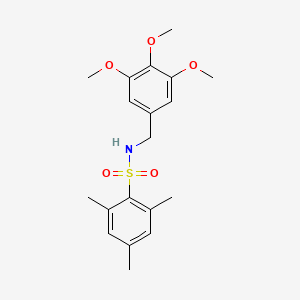
![2-(2,5-dimethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5707034.png)
![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)

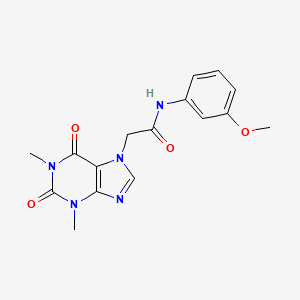
![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)